trans-Cotinine Amide

Overview

Description

trans-Cotinine Amide: is a derivative of cotinine, which is the primary metabolite of nicotine Cotinine itself is known for its psychoactive properties and potential therapeutic effects

Mechanism of Action

Target of Action

Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .

Mode of Action

This compound interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .

Biochemical Pathways

This compound affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .

Biochemical Analysis

Biochemical Properties

trans-Cotinine Amide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Cotinine, from which this compound is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding in humans and animals

Molecular Mechanism

It is known that the cis-trans isomerization of amide bonds leads to a wide range of structural and functional changes in proteins and can easily be the rate-limiting step in folding .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Cotinine has been shown to diminish oxidative stress and neuroinflammation in the brain and improve synaptic plasticity and neuronal survival of dopaminergic neurons . These effects resulted in improvements in mood, motor skills, and memory in subjects suffering from Parkinson’s disease pathology .

Metabolic Pathways

It is known that the dominant pathway of nicotine metabolism in humans is the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .

Subcellular Localization

Amidase 1, an enzyme that converts indole-3-acetamide into indole-3-acetic acid, has been shown to be localized in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cotinine Amide typically involves the amidation of cotinine. One common method is the reaction of cotinine with an appropriate amine under controlled conditions. The reaction can be catalyzed by various agents, including transition metals or enzymes, to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis have been explored for the preparation of amides, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: trans-Cotinine Amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

trans-Cotinine Amide has several scientific research applications, including:

Chemistry: It is used as a model compound to study amide bond formation and reactivity.

Biology: Research has explored its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.

Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses

Comparison with Similar Compounds

Cotinine: The primary metabolite of nicotine, known for its psychoactive properties.

trans-3’-Hydroxycotinine: Another metabolite of nicotine with distinct biological effects.

Nornicotine: A minor alkaloid and metabolite of nicotine, with its own unique properties.

Uniqueness of trans-Cotinine Amide: this compound is unique due to its specific amide structure, which imparts different chemical and biological properties compared to its parent compound, cotinine. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

trans-Cotinine Amide is a derivative of cotinine, the primary metabolite of nicotine, which has garnered attention due to its potential therapeutic effects on various neurological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological potential, and relevant research findings.

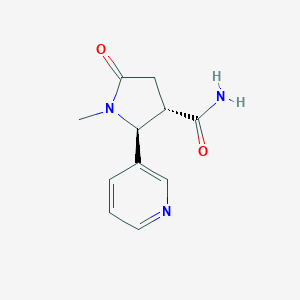

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. The compound features an amide group attached to a pyridine ring, which is crucial for its biological interactions. This structural characteristic allows this compound to retain some beneficial properties associated with nicotine while potentially reducing adverse effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Functional Group | Amide |

| Biological Activity | Potential neuroprotective effects |

Target Interaction

This compound primarily targets the central nervous system (CNS). It is believed to interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter systems, particularly dopamine pathways. This interaction may lead to enhanced cognitive functions and neuroprotection.

Mode of Action

The compound binds to MD2 in microglial cells, inhibiting the expression of pro-inflammatory factors. Additionally, it activates the Akt/GSK3/synaptophysin pathway, which plays a significant role in synaptic density and plasticity—critical for learning and memory.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound is absorbed through various routes, with studies indicating effective penetration across the blood-brain barrier (BBB).

- Distribution : Once in circulation, this compound distributes throughout the body, with a notable accumulation in brain tissues.

- Metabolism : Its metabolic pathways are similar to those of cotinine, involving cytochrome P450 enzymes.

- Excretion : The compound is primarily excreted through urine, with a small percentage remaining unchanged.

Biological Activity and Therapeutic Applications

Research indicates that this compound may offer several therapeutic benefits:

- Neuroprotection : Studies suggest that it may protect against neuroinflammation and oxidative stress, enhancing neuronal survival.

- Cognitive Enhancement : The compound has shown potential in improving memory and executive function in animal models.

- Treatment of Neurological Disorders : Given its similarities to cotinine, this compound is being investigated for its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Case Studies

-

Neuroprotective Effects :

A study demonstrated that this compound reduced neuronal death in models of neurodegeneration by modulating inflammatory responses in microglia cells. -

Cognitive Function Improvement :

In a controlled trial involving rodents, administration of this compound resulted in significant improvements in spatial memory tasks compared to control groups . -

Receptor Interaction Studies :

Research has shown that this compound exhibits binding affinity for nAChRs similar to that of cotinine but with altered potency profiles, suggesting a modified mechanism of action that could lead to fewer side effects .

Properties

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSFDDFFDPVFF-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587764 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939437-34-0 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.